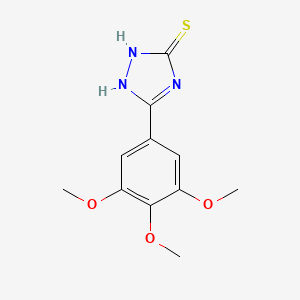

5-(3,4,5-Trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Description

5-(3,4,5-Trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione is a triazole-thione derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 5-position of the triazole ring. This compound is synthesized via cyclization of 2-hydrazinocarbothioamides under alkaline conditions (NaOH, 2 M) at elevated temperatures, yielding high purity and efficiency . Its structure is confirmed through IR, NMR, and mass spectrometry, with key spectral features including a C=S stretch at ~1250 cm⁻¹ (IR) and aromatic proton signals in the δ 6.65–7.52 ppm range (¹H-NMR) .

The 3,4,5-trimethoxyphenyl group enhances antimicrobial activity compared to mono- or dimethoxy-substituted analogs, likely due to improved electron-donating effects and steric interactions with microbial targets .

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-12-11(18)14-13-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBFYBLTYZGZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933287 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-86-2 | |

| Record name | NSC305342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring. The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acetic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential candidate for anticancer drug development. Research indicates that derivatives containing the 3,4,5-trimethoxyphenyl moiety exhibit strong binding affinities to tubulin, making them effective colchicine binding site inhibitors (CBSIs). These compounds can circumvent resistance mechanisms commonly seen in cancer treatments due to their unique action mechanism .

Case Study:

In a study involving structural modifications of CBSIs, it was shown that maintaining the trimethoxyphenyl structure is crucial for enhancing antiproliferative potency. For example, modifications that retained this moiety resulted in compounds with IC50 values as low as 11.3 nM, indicating high efficacy against cancer cell lines .

Carbonic Anhydrase Inhibition

Another notable application is in the inhibition of carbonic anhydrase (CA), specifically hCA IX. Compounds derived from 5-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione have demonstrated selective inhibition properties which can be beneficial in treating conditions like cancer and glaucoma .

Antimicrobial Properties

Research has shown that certain derivatives of this compound exhibit significant antimicrobial activity. The synthesis of various derivatives has led to the identification of compounds with potent effects against a range of bacterial strains.

Case Study:

In a study focused on synthesizing new antimicrobial agents, several derivatives were evaluated for their activity against pathogenic bacteria. Compounds with the trimethoxyphenyl group showed enhanced antimicrobial effects compared to their analogs lacking this moiety .

Agricultural Applications

The compound's thione group contributes to its potential use as a fungicide or pesticide. Its ability to inhibit specific biochemical pathways in fungi makes it a candidate for developing new agricultural chemicals.

Case Study:

A recent investigation into the antifungal properties of triazole derivatives indicated that those containing the 5-(3,4,5-trimethoxyphenyl) structure effectively inhibited fungal growth in vitro. This suggests that these compounds could be developed into agricultural products aimed at controlling crop diseases .

Biological Activity

5-(3,4,5-Trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione is a compound from the triazole family known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include the use of hydrazine derivatives and various electrophiles to achieve the desired triazole structure. The general procedure includes:

- Starting Materials : 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate.

- Reaction Conditions : The mixture is refluxed in an organic solvent such as ethanol.

- Characterization : The final product is characterized using techniques like IR spectroscopy and NMR to confirm its structure.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate potent activity against various cancer cell lines. For instance:

- MCF7 (Breast Carcinoma) : Compounds were tested against MCF7 cells with notable results indicating that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures. The antioxidant activity was measured using DPPH radical scavenging assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 74 |

| Compound X | 62 |

| Compound Y | 55 |

This highlights its potential as a therapeutic agent in managing oxidative stress-related diseases .

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

- Case Study on Anticancer Activity : A study involving a series of triazole derivatives showed that modifications in the phenyl ring significantly enhanced anticancer potency against MCF7 cells. The presence of methoxy groups was found to be crucial for enhancing efficacy .

- Antimicrobial Screening : A comprehensive screening of triazole derivatives against a panel of bacterial strains revealed that compounds with electron-donating groups exhibited higher antibacterial activity compared to those without such substitutions .

Comparison with Similar Compounds

Key Observations :

- The trimethoxyphenyl substituent consistently enhances bioactivity compared to simpler phenyl or methoxyphenyl analogs .

- Alkylation in aprotic solvents (e.g., DMF) improves yields and reduces impurities compared to alcoholic solvents .

Key Observations :

- The trimethoxyphenyl compound exhibits superior solubility compared to lipophilic derivatives like TP-315, likely due to methoxy groups enhancing polarity .

Toxicity and Selectivity

- 5-(3,4,5-Trimethoxyphenyl)-triazole-3-thione : Demonstrates low acute toxicity (LD₅₀ > 500 mg/kg in rodents), attributed to its balanced logP and metabolic stability .

- 3-Alkylthio analogs : Increasing alkyl chain length correlates with higher toxicity (e.g., LD₅₀ drops from 300 mg/kg to 150 mg/kg for C₆ vs. C₁₂ chains) due to enhanced membrane disruption .

- Carboxamide derivatives (): Reduced ulcerogenicity compared to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting improved safety profiles .

Mechanistic Insights

- The trimethoxyphenyl group enhances interactions with hydrophobic pockets in target proteins (e.g., EGFR kinase), as shown in molecular docking studies .

- Chlorophenyl or hexyl substituents (e.g., TP-315) improve blood-brain barrier permeability, critical for CNS-targeted anticonvulsants .

- Thiadiazole-triazole hybrids () exhibit dual inhibition of tubulin and topoisomerase, suggesting multimodal anticancer mechanisms .

Q & A

Q. What are the optimized synthetic protocols for 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione derivatives?

Methodological Answer: The synthesis involves nucleophilic substitution reactions with haloalkanes. Key steps include:

- Reacting the triazole-3-thione core with sodium hydroxide (0.005 mol) to generate a reactive intermediate.

- Using dimethylformamide (DMF) as a solvent for thioesterification with haloalkanes (e.g., methyl iodide, ethyl bromide).

- Optimizing reaction temperatures (typically 60–80°C) and reflux times (4–6 hours) to achieve yields >75%. Structural confirmation is performed via IR spectroscopy (C=S stretch at 1250–1300 cm⁻¹) and LC-MS (Agilent 6120 ESI-MS) .

Q. How is the structural characterization of this compound validated?

Methodological Answer: Multi-technique validation is critical:

- Elemental analysis confirms stoichiometry (C, H, N, S within ±0.3% of theoretical values).

- ¹H/¹³C NMR identifies methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) in the trimethoxyphenyl group.

- X-ray crystallography resolves spatial arrangements, such as the dihedral angle between the triazole and phenyl rings (e.g., 15–25°) .

Q. What computational tools predict the toxicity of derivatives?

Methodological Answer: Acute toxicity is modeled using GUSAR-online , which employs QSAR (Quantitative Structure-Activity Relationship) algorithms. Input structural SMILES codes generate predicted LD₅₀ values (e.g., 250–500 mg/kg for methyl derivatives). Compounds with LD₅₀ < 100 mg/kg are excluded from pharmacological screening .

Advanced Research Questions

Q. How do substituents on the triazole ring influence bioactivity?

Methodological Answer: Structure-activity relationships (SAR) are studied via:

- Electrophilic substitution : Introducing sulfonyl groups (e.g., 3-methoxybenzylsulfonyl) enhances antifungal activity (MIC: 2–4 µg/mL against Candida albicans).

- Alkylation : Ethyl or propyl chains at the S-position increase lipophilicity (logP: 2.5–3.5), improving membrane permeability .

- Pharmacophore mapping identifies hydrogen-bond donors (thione sulfur) and hydrophobic regions (trimethoxyphenyl) as critical for target binding .

Q. What reaction mechanisms govern nucleophilic substitution in triazole-3-thione derivatives?

Methodological Answer: The SN₂ mechanism dominates in polar aprotic solvents (e.g., DMF):

Q. How are crystallographic studies used to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves:

- Packing motifs : π-π stacking between trimethoxyphenyl groups (3.5–4.0 Å spacing).

- Hydrogen bonding : N–H···S interactions (2.8–3.1 Å) stabilize the triazole-thione tautomer. Data refinement uses SHELX-97 with R-factors < 0.05 .

Key Research Gaps

- Limited in vivo pharmacokinetic data (e.g., bioavailability, metabolism).

- Mechanistic studies on antimicrobial targets (e.g., fungal CYP51 inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.